molecular formula C16H17N5O2S B2385941 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 874467-60-4

2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2385941
CAS No.: 874467-60-4
M. Wt: 343.41
InChI Key: MWNXWGSWHYFACS-UHFFFAOYSA-N
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Description

2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves the following steps:

Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, as well as scaling up the reactions to meet production demands.

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide include other tetrazole derivatives such as:

These compounds share the tetrazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-12-6-3-4-8-14(12)21-16(18-19-20-21)24-11-15(22)17-10-13-7-5-9-23-13/h3-9H,2,10-11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNXWGSWHYFACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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